Thiosulfuric acid

説明

This compound is available in its salt forms sodium thiosulfate and sodium thiosulfate pentahydrate. Sodium thiosulfate is part of the World Health Organization’s list of essential medicines, and it has a variety of industrial uses, including food preservative, water de-chlorinator and paper pulp bleaching agent. Sodium thiosulfate is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical. Sodium thiosulfate is approved for the treatment of acute cyanide poisoning and it is frequently used in conjunction with sodium nitrite (a salt form of [nitrous acid]). Sodium thiosulfate is also used to reduce the risk of ototoxicity associated with [cisplatin]. When administered 6 hours after cisplatin chemotherapy, Sodium thiosulfate leads to a lower incidence of cisplatin-induced hearing loss among children without affecting its effectiveness.

This compound is an Antidote.

This compound is a natural product found in Homo sapiens and Bos taurus with data available.

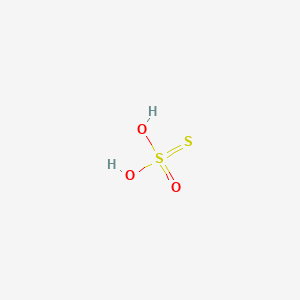

Structure

3D Structure

特性

IUPAC Name |

sulfurothioic O-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDFWKWKRSZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S2O3, H2O3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | thiosulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiosulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159981 | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100°C | |

| Details | ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

861 mg/mL | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13686-28-7, 14383-50-7 | |

| Record name | Thiosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anhydrous Synthesis of Thiosulfuric Acid: A Technical Guide

An in-depth technical guide on the synthesis of thiosulfuric acid under anhydrous conditions for researchers, scientists, and drug development professionals.

Introduction

This compound (H₂S₂O₃) is a labile sulfur oxoacid that is highly unstable in aqueous solutions, where it rapidly decomposes into various products, including sulfur, sulfur dioxide, hydrogen sulfide, and polythionic acids.[1] Its fleeting existence in water necessitates the use of anhydrous conditions for its synthesis and characterization. The development of methods to prepare this compound in non-aqueous environments has been crucial for understanding its intrinsic properties and reactivity. This technical guide provides a comprehensive overview of the primary methods for the anhydrous synthesis of this compound, complete with experimental details, quantitative data where available, and visualizations of the reaction pathways.

Core Synthesis Methodologies

Several key strategies have been developed for the synthesis of this compound under anhydrous conditions, primarily at low temperatures to mitigate its thermal instability. The anhydrous acid is noted to decompose at temperatures above -5 °C.[1]

Reaction of Hydrogen Sulfide with Sulfur Trioxide

One of the foundational methods for preparing anhydrous this compound involves the direct reaction of hydrogen sulfide (H₂S) with sulfur trioxide (SO₃).[1][2] This reaction is typically carried out in a non-aqueous solvent at very low temperatures.

Experimental Protocol:

The synthesis is conducted by reacting equimolar amounts of hydrogen sulfide and sulfur trioxide in diethyl ether at low temperatures.[2] An abstract suggests that the reaction of hydrogen sulfide with sulfur trioxide without a solvent or in a fluorinated hydrocarbon solvent at -78°C yields a white adduct, H₂S·SO₃, which quantitatively decomposes back into its components under vacuum.[2] The use of diethyl ether as a solvent appears to facilitate the formation of this compound, which can be stabilized as a dietherate, H₂S₂O₃·2(C₂H₅)₂O.[2]

Reaction: H₂S + SO₃ → H₂S₂O₃[1]

Logical Diagram of the Synthesis of this compound from H₂S and SO₃

Caption: Synthesis of this compound from H₂S and SO₃ in diethyl ether.

Reaction of a Thiosulfate Salt with a Strong Acid

Another common approach is the reaction of a thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃), with a strong acid like hydrogen chloride (HCl) in a non-aqueous solvent.[1][2]

Experimental Protocol:

Ethereal solutions of anhydrous this compound can be prepared by reacting sodium thiosulfate with hydrogen chloride in diethyl ether at -78°C.[2] This method allows for the isolation of the liquid dietherate, H₂S₂O₃·2(C₂H₅)₂O, by distilling off the solvent at -30°C.[2] The reaction can also be carried out in other anhydrous solvents such as methylene chloride, methyl bromide, and acetone.[2] More recently, a sophisticated synthesis using the reaction of Na₂S₂O₃ with anhydrous hydrogen fluoride (HF) has been developed, though detailed protocols are not widely available.[2]

Reaction: Na₂S₂O₃ + 2HCl → 2NaCl + H₂S₂O₃[1]

Workflow for the Synthesis of this compound from Na₂S₂O₃ and HCl

Caption: Workflow for this compound synthesis via salt metathesis.

Reaction of Hydrogen Sulfide with Chlorosulfuric Acid

The reaction of hydrogen sulfide with chlorosulfuric acid (HSO₃Cl) provides a route to solvate-free this compound.[1][2]

Experimental Protocol:

This synthesis is performed by reacting hydrogen sulfide with chlorosulfuric acid at -78°C.[2] The resulting product is this compound as an oil that solidifies into a glassy state when cooled with liquid air.[2] This method is advantageous for obtaining the acid without coordinated solvent molecules.

Reaction: HSO₃Cl + H₂S → HCl + H₂S₂O₃[1]

Reaction Pathway for H₂S and HSO₃Cl

Caption: Synthesis of solvate-free this compound.

Synthesis of the Hydrogen Thiosulfate Anion

For some applications, the isolation of the hydrogen thiosulfate anion (HS₂O₃⁻) as a salt is sufficient.

Experimental Protocol:

The reaction of ammonium thiosulfate with concentrated sulfuric acid in anhydrous methanol at -80°C yields ammonium hydrogen thiosulfate, [NH₄][HS₂O₃].[2] The resulting anion has been characterized by Raman spectroscopy.[2] This salt is reported to decompose at -20°C.[2]

Reaction: (NH₄)₂S₂O₃ + H₂SO₄ → [NH₄][HS₂O₃] + NH₄HSO₄

Quantitative Data and Characterization

Quantitative yield data for the synthesis of free this compound is scarce in the literature, likely due to its instability. However, characterization data from low-temperature spectroscopic studies have been reported.

| Parameter | Value | Reference |

| Decomposition Temperature | > -5 °C | [1] |

| ¹H NMR (acetone-d₆, -80°C) | δ 4.3 ppm (OH), δ 3.1 ppm (SH) | [3] |

| ³³S NMR (vs CS₂) | δ 320 ppm (broad) | [3] |

| Mass Spec (m/z) | 114 (M⁺) | [3] |

Infrared Spectroscopy Data [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3200 | O-H stretch |

| 2570 | S-H stretch |

| 1180 | S=O asymmetric stretch |

| 1060 | S=O symmetric stretch |

| 490 | S-S stretch |

Raman Spectroscopy Data for [HS₂O₃]⁻ at -80°C [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2486 | S-H stretch |

| 1219, 1183, 1027 | S-O stretch |

| 873 | S-S-H bend |

| 403 | S-S stretch |

Isomeric Form: H₂S·SO₃

An isomer of this compound, the adduct of hydrogen sulfide and sulfur trioxide (H₂S·SO₃), can also be prepared at low temperatures.[1] It is described as a white crystalline solid.[1] Theoretical calculations predict that its conversion to the more stable H₂S₂O₃ form is exothermic.[2]

Decomposition

Anhydrous this compound is thermally unstable and decomposes above -5°C. The primary decomposition pathway under these conditions is the reverse of its formation from H₂S and SO₃.[1][2]

Decomposition Reaction: H₂S₂O₃ → H₂S + SO₃[1]

Decomposition Pathway of Anhydrous this compound

References

An In-depth Technical Guide to the Decomposition of Thiosulfuric Acid in Aqueous Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiosulfuric acid (H₂S₂O₃) is a labile sulfur oxoacid that has garnered significant academic interest due to its unique chemical properties and the importance of its salts, thiosulfates, in various industrial and medicinal applications.[1][2] A key characteristic of this compound is its inherent instability in aqueous solutions, where it readily decomposes.[2][3][4] Understanding the decomposition pathways and the resulting products is crucial for applications where thiosulfate solutions are used, including in pharmaceuticals, as the decomposition can affect the efficacy and safety of the final product. This technical guide provides a comprehensive overview of the decomposition of this compound in aqueous solutions, detailing the decomposition products under various conditions, presenting available quantitative data, and outlining key experimental protocols for its study.

Decomposition Pathways of this compound

The decomposition of this compound in aqueous solution is highly dependent on the pH of the medium. The products can range from elemental sulfur and sulfur dioxide in acidic conditions to a mixture of various sulfur-containing ions in alkaline environments.[2][5]

Decomposition in Acidic Aqueous Solution

In an acidic environment, this compound and its corresponding thiosulfate ions undergo rapid decomposition.[5][6] The primary products of this reaction are elemental sulfur (in the form of a colloidal precipitate), sulfur dioxide, and water.[5][6][7] This decomposition is the reason why this compound cannot be synthesized by simply acidifying aqueous solutions of its salts.[2]

The overall reaction can be represented as:

H₂S₂O₃(aq) → S(s) + SO₂(g) + H₂O(l)[6]

or, starting from the thiosulfate ion:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[6]

The formation of elemental sulfur as a fine precipitate leads to the solution becoming turbid, a characteristic that is often utilized in kinetic studies of this reaction.[6][8]

Caption: Decomposition pathway of this compound in acidic aqueous solution.

Decomposition in Alkaline Aqueous Solution

Under alkaline conditions, the decomposition of this compound follows different pathways, leading to a variety of sulfur-containing species. The products can include sulfide (S²⁻), sulfite (SO₃²⁻), and sulfate (SO₄²⁻).[4] The decomposition in alkaline media is generally slower and more complex than in acidic solutions.

Quantitative Data on Decomposition Products

Direct quantitative data on the yields of this compound decomposition products under varying conditions are scarce in the literature due to the acid's high instability. However, studies on the decomposition of its more stable salts, particularly sodium thiosulfate, provide valuable insights.

Table 1: Influence of pH on Major Decomposition Products

| pH Range | Major Products | Observations |

| Acidic | Elemental Sulfur (S), Sulfur Dioxide (SO₂) | Rapid decomposition, formation of a colloidal sulfur precipitate causing turbidity.[5][6] |

| Neutral | Stable | Aqueous solutions of thiosulfate are stable in neutral conditions.[6] |

| Alkaline | Sulfide (S²⁻), Sulfite (SO₃²⁻), Sulfate (SO₄²⁻) | Slower, more complex decomposition pathways compared to acidic conditions.[4] |

Table 2: Kinetic Data for this compound Decomposition

| Condition | Rate Law/Constant | Notes |

| Aqueous solution at 0 °C | k ≈ 10⁻² s⁻¹ for hydrolytic cleavage to SO₂ and H₂S.[9] k ≈ 10⁻⁴ s⁻¹ for the pathway producing elemental sulfur and sulfuric acid.[9] | The primary decomposition in aqueous solution involves competing pathways.[9] |

| Anhydrous, above -5 °C | First-order kinetics with an activation energy of 65 kJ/mol for decomposition to H₂S and SO₃.[9] | The decomposition of the anhydrous acid is also rapid.[2][9] |

| Acidic decomposition of thiosulfate ion | rate = k[S₂O₃²⁻]² | A study on the acid decomposition of thiosulfate found the reaction to be second order with respect to the thiosulfate ion and zero order with respect to the hydrogen ion concentration.[6] The rate constant, k, was determined to be 0.274 M⁻¹s⁻¹ at 22°C and 0.165 M⁻¹s⁻¹ at 1°C.[9] |

Experimental Protocols

Several experimental methods can be employed to study the kinetics and products of this compound decomposition. Due to its instability, these studies are typically performed by acidifying a solution of a stable thiosulfate salt, such as sodium thiosulfate.

Kinetic Analysis by Turbidity Measurement

This method is suitable for studying the decomposition in acidic solutions where elemental sulfur is a product. The rate of reaction is determined by monitoring the increase in turbidity of the solution over time as colloidal sulfur forms.

Materials:

-

Sodium thiosulfate (Na₂S₂O₃) solution of known concentration

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration

-

Deionized water

-

Spectrophotometer or light sensor

-

Stir plate and stir bar

-

Cuvettes or well plates

-

Stopwatch

Procedure:

-

Preparation of Reactant Solutions: Prepare a series of sodium thiosulfate solutions of varying concentrations by diluting a stock solution with deionized water. Prepare a solution of the acid at a constant concentration.

-

Reaction Initiation: In a cuvette or well, place a specific volume of the sodium thiosulfate solution (and any required volume of deionized water for dilution). Place the cuvette in the spectrophotometer.

-

Simultaneously add a specific volume of the acid solution to the cuvette and start the stopwatch or data acquisition software.

-

Data Acquisition: Measure the absorbance or light intensity through the solution at a fixed wavelength (e.g., 600 nm) as a function of time.[3] Continue data collection until the reaction is complete or a significant change in absorbance is observed.

-

Data Analysis: The rate of reaction can be determined from the change in absorbance over time. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.[3][6]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the soluble products of this compound decomposition, such as thiosulfate, sulfite, and sulfate.

Materials:

-

HPLC system with a suitable detector (e.g., UV or conductivity detector)

-

Anion-exchange column (e.g., IonPac® AS16)[10]

-

Mobile phase (e.g., a gradient of sodium carbonate and sodium bicarbonate)[11]

-

Standards for thiosulfate, sulfite, and sulfate

-

Derivatizing agent (e.g., monobromobimane) for fluorescence detection if required[12]

-

Sample vials

Procedure:

-

Sample Preparation: At various time points during the decomposition reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid neutralization or cooling).

-

Filter the sample to remove any precipitated sulfur.

-

If necessary, derivatize the sample to make the analytes detectable or to improve separation. For example, thiosulfate can be derivatized with monobromobimane for fluorescent detection.[12]

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Elute the components using a suitable mobile phase gradient.

-

Detect the separated components using the appropriate detector.

-

Quantification: Prepare calibration curves for each of the expected products using standard solutions. Quantify the concentration of each product in the samples by comparing their peak areas to the calibration curves.[1][10][13]

Caption: General experimental workflow for studying this compound decomposition.

Conclusion

The decomposition of this compound in aqueous solutions is a complex process that is highly influenced by the pH of the environment. In acidic solutions, it rapidly decomposes to form elemental sulfur and sulfur dioxide, while in alkaline conditions, a mixture of sulfide, sulfite, and sulfate is produced. Due to the inherent instability of this compound, quantitative data on its decomposition are primarily derived from studies on its more stable salts. The experimental protocols outlined in this guide, including kinetic analysis by turbidity measurement and product quantification by HPLC, provide robust methods for researchers to investigate the decomposition of this important sulfur compound. A thorough understanding of these decomposition pathways and products is essential for controlling the stability and reactivity of thiosulfate-containing solutions in various scientific and industrial applications.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. purdue.edu [purdue.edu]

- 4. This compound (13686-28-7) for sale [vulcanchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. luckyscience.com [luckyscience.com]

- 7. Thiosulfate - Wikipedia [en.wikipedia.org]

- 8. faculty.pingry.org [faculty.pingry.org]

- 9. webqc.org [webqc.org]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. lcms.cz [lcms.cz]

- 12. High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.gps.caltech.edu [web.gps.caltech.edu]

An In-depth Technical Guide to the Molecular Structure and Tautomerism of Thiosulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfuric acid (H₂S₂O₃) is a structurally intriguing yet highly labile sulfur oxoacid. Its inherent instability has historically limited direct experimental investigation, making it a subject of significant computational and theoretical interest. This technical guide provides a comprehensive overview of the molecular structure, tautomeric equilibria, and physicochemical properties of this compound. It consolidates key quantitative data, details relevant experimental protocols for its synthesis and kinetic analysis, and presents visual representations of its structural isomers to aid in a deeper understanding of this reactive species. This information is particularly relevant for professionals in drug development and research, where thiosulfate derivatives and related sulfur-containing compounds play crucial roles.

Molecular Structure and Properties

This compound is a diprotic acid that is structurally analogous to sulfuric acid, with one oxygen atom replaced by a sulfur atom. This substitution introduces a sulfur-sulfur bond, a key feature influencing its chemical reactivity and instability. The central sulfur atom maintains a tetrahedral geometry.[1][2] The molecule is highly unstable, readily decomposing in aqueous solutions and above -5°C in its anhydrous state.[3][4] Decomposition products vary with conditions but can include sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, and sulfuric acid.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value/Description | Reference(s) |

| Molecular Formula | H₂S₂O₃ | [5][6] |

| Molecular Weight | 114.14 g/mol | [6] |

| Physical State | Theoretically a colorless liquid under standard conditions. | [6] |

| Melting Point | Decomposes below 0 °C. | [3] |

| Solubility in Water | Decomposes. | [3] |

| Acidity (pKa) | pKa₁ = 0.6, pKa₂ = 1.74 | [2][3] |

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in tautomeric forms. Computational studies have been instrumental in elucidating the relative stabilities of these isomers. The two primary tautomers are the sulfurothioic S-acid (thiol form) and the sulfurothioic O-acid (thiono form).

-

SH/OH form (HSSO₃H): This tautomer, also referred to as the S-acid, is characterized by one hydrogen atom attached to a sulfur atom and the other to an oxygen atom. It is the more stable form in the gas phase.[6][7]

-

OH/OH form (S₂O₂(OH)₂): This tautomer, or O-acid, has both acidic protons attached to oxygen atoms. It is favored in aqueous environments and polar media.[6][7]

The equilibrium between these tautomers is influenced by the surrounding medium, with polar solvents shifting the equilibrium towards the OH/OH form.[6][7]

Caption: Tautomeric equilibrium of this compound.

Structural Parameters

Computational studies have provided valuable insights into the bond lengths and angles of the this compound tautomers. These parameters are summarized in Table 2.

| Parameter | Value (Å) | Tautomer | Reference(s) |

| S-S Bond Length | ~2.0 | SH/OH | [2] |

| S-O Bond Length | 1.45 - 1.50 | SH/OH | [2] |

Experimental Protocols

Due to its instability, the synthesis and study of this compound require specific, non-aqueous conditions.

Anhydrous Synthesis of this compound

The preparation of anhydrous this compound has been successfully achieved through several methods developed by Max Schmidt.[3] These reactions are typically carried out at low temperatures in an inert solvent like diethyl ether.

Method 1: Reaction of Hydrogen Sulfide with Sulfur Trioxide [3][4][5]

-

Reaction: H₂S + SO₃ → H₂S₂O₃

-

Protocol: Gaseous hydrogen sulfide is bubbled through a solution of sulfur trioxide in diethyl ether at -78 °C. The resulting product is an etherate of this compound.

Method 2: Acidification of Sodium Thiosulfate [3][4]

-

Reaction: Na₂S₂O₃ + 2 HCl → 2 NaCl + H₂S₂O₃

-

Protocol: Anhydrous sodium thiosulfate is reacted with a stoichiometric amount of hydrogen chloride in diethyl ether at low temperatures. The precipitated sodium chloride is removed by filtration.

Method 3: Reaction of Chlorosulfonic Acid with Hydrogen Sulfide [3][5]

-

Reaction: HSO₃Cl + H₂S → HCl + H₂S₂O₃

-

Protocol: Hydrogen sulfide is passed through a solution of chlorosulfonic acid in an inert organic solvent at low temperature.

Caption: Anhydrous synthesis pathways to this compound.

Kinetic Analysis of this compound Decomposition

The decomposition of this compound in acidic aqueous solutions can be monitored by observing the formation of colloidal sulfur, which causes turbidity.[8][9]

-

Principle: The rate of reaction is determined by measuring the time it takes for the solution's turbidity to reach a certain level, obscuring a mark placed behind the reaction vessel.[9]

-

Protocol:

-

Prepare a series of sodium thiosulfate solutions of varying concentrations.

-

Prepare a solution of a strong acid (e.g., HCl) of constant concentration.

-

Mix the thiosulfate and acid solutions in a transparent container (e.g., a cuvette or a well plate).

-

Start a timer immediately upon mixing.

-

Measure the time required for a mark placed behind the container to become obscured by the precipitated sulfur.

-

The initial rate of reaction can be taken as inversely proportional to the time measured.

-

-

Instrumentation: For more quantitative analysis, a spectrophotometer or a light sensor can be used to measure the change in light transmittance through the solution over time.[10][11]

Relevance in Drug Development

While this compound itself is too unstable for direct therapeutic use, its salts, particularly sodium thiosulfate, have important medical applications.[6][12] Sodium thiosulfate is used as an antidote for cyanide poisoning and to mitigate the ototoxic effects of cisplatin chemotherapy.[12] The chemistry of this compound and its derivatives is also relevant to the study of sulfur-containing metabolites and the design of prodrugs that can release active thiols or other sulfur species in vivo.

Conclusion

This compound remains a challenging yet fascinating molecule for chemical research. Its pronounced instability is counterbalanced by a rich chemistry, particularly its tautomeric behavior. The anhydrous synthesis methods provide a means for its preparation and further study. For researchers in drug development, a thorough understanding of the fundamental properties of this compound and its derivatives is essential for the rational design and application of sulfur-containing therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further investigation into this important area of sulfur chemistry.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. webqc.org [webqc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Thiosulfuric_acid [chemeurope.com]

- 5. Buy this compound | 13686-28-7 [smolecule.com]

- 6. This compound (13686-28-7) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. molelady.com [molelady.com]

- 9. faculty.pingry.org [faculty.pingry.org]

- 10. redox - Experimental measurment of thiosulphuric acid decomposition kinetics - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. purdue.edu [purdue.edu]

- 12. This compound | H2O3S2 | CID 24478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Insights into the Stability of Thiosulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiosulfuric acid (H₂S₂O₃) is a labile sulfur oxoacid of significant academic interest due to its role as a transient intermediate in various chemical and biological processes. Its inherent instability, however, makes experimental characterization challenging. This technical guide provides an in-depth summary of computational studies that have elucidated the structural preferences, decomposition pathways, and stability of this compound, offering a theoretical framework for understanding its transient nature.

Isomeric Stability and Structure

Computational studies have been pivotal in determining the most stable isomeric form of this compound. Ab initio calculations, specifically at the Hartree-Fock level with a 6-311G** basis set and further refinements using Møller-Plesset perturbation theory (MP2 to MP4), have established that the isomer with the structural formula (O=)₂S(-OH)(-SH) is more stable than the (O=)(S=)S(-OH)₂ tautomer.[1] This finding is crucial for accurately modeling the acid's reactivity.

Further density functional theory (DFT) and high-level ab initio calculations have explored the stability of these tautomers in different environments. In the gas phase, the SH/OH form (HSSO₃H) is consistently predicted to be the most stable.[2] This preference is also observed for the mono- and dihydrated forms of the acid in both the gas phase and a polarizable continuum model (PCM) simulating an aqueous environment.[2] Interestingly, for the trihydrated species, the OH/OH tautomer becomes more stable in the polarizable continuum, highlighting the significant role of solvent interactions in dictating the preferred structure.[2]

An isomer of this compound, the adduct of hydrogen sulfide and sulfur trioxide (H₂S·SO₃), has also been investigated. Computational studies predict that the conversion of this adduct to this compound is an exothermic process, with a calculated enthalpy change of -39.5 kJ/mol, suggesting that H₂S₂O₃ is the thermodynamically preferred structure over its adduct.[2]

Decomposition Pathways and Energetics

The decomposition of this compound is highly condition-dependent, proceeding through different mechanisms in anhydrous and aqueous environments. Computational studies have provided key insights into the energetics of these pathways.

Anhydrous Decomposition

In the absence of water, this compound is known to decompose into hydrogen sulfide (H₂S) and sulfur trioxide (SO₃).[1] This unimolecular decomposition follows first-order kinetics. Computational studies have determined the activation energy for this process to be 65 kJ/mol .[1]

H₂S₂O₃ → H₂S + SO₃

Aqueous Decomposition

The decomposition in water is more complex, with potential products including sulfur, sulfur dioxide, hydrogen sulfide, and various polythionates.[1] A key pathway proposed based on computational modeling involves a sulfur transfer reaction between the this compound monoanion ([HSSO₃]⁻) and a neutral this compound molecule.[2]

[HSSO₃]⁻ + H₂S₂O₃ → [HSSSO₃]⁻ + SO₂ + H₂O

This reaction is predicted to be both exothermic and exergonic in the gas phase and in a polarizable continuum, making it a thermodynamically favorable decomposition route in aqueous solutions.[2] While the activation energy for this specific sulfur transfer reaction has not been explicitly reported in the reviewed literature, its exergonic nature suggests a spontaneous process.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from computational studies on the stability of this compound.

| Parameter | Value | Computational Method | Environment | Source |

| Isomerization Energy | ||||

| H₂S·SO₃ → H₂S₂O₃ (ΔH) | -39.5 kJ/mol | G3X(MP2) // B3LYP/6-31G(2df,p) | Gas Phase | [2] |

| Decomposition Energetics | ||||

| H₂S₂O₃ → H₂S + SO₃ (Activation Energy) | 65 kJ/mol | Not specified in reviewed literature | Anhydrous | [1] |

| [HSSO₃]⁻ + H₂S₂O₃ → [HSSSO₃]⁻ + SO₂ + H₂O | Exothermic & Exergonic | G3X(MP2) // B3LYP/6-31G(2df,p) | Gas Phase & PCM | [2] |

Computational Methodologies

The insights into this compound stability have been made possible through a variety of computational chemistry techniques. The table below provides a summary of the methodologies cited in key studies.

| Study Focus | Level of Theory | Basis Set | Solvation Model | Software |

| Isomer Stability | Hartree-Fock, MP2, MP4 | 6-311G** | Gas Phase | Not specified |

| Microsolvation & Aqueous Decomposition | DFT (B3LYP) for optimization, G3X(MP2) for single-point energies | 6-31G(2df,p) | Polarizable Continuum Model (PCM) | Not specified |

Visualizing Computational Workflows and Decomposition Pathways

To better understand the processes involved in the computational study of this compound and its decomposition, the following diagrams are provided.

References

thiosulfuric acid reaction with strong oxidizing agents

An In-depth Technical Guide to the Reaction of Thiosulfuric Acid with Strong Oxidizing Agents

Introduction

This compound (H₂S₂O₃) is a labile sulfur oxoacid that is highly unstable in aqueous solutions, readily decomposing into sulfur, sulfur dioxide, and other products.[1] Consequently, its chemistry is predominantly studied through its more stable conjugate base, the thiosulfate ion (S₂O₃²⁻), typically using salts like sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion is a moderately strong reducing agent, and its reaction with strong oxidizing agents is a cornerstone of various analytical chemistry techniques, particularly in iodometric titrations.

The oxidation of thiosulfate is complex, with the nature of the final products being highly dependent on the strength of the oxidizing agent and the reaction conditions, such as pH. The two sulfur atoms in the thiosulfate ion have different oxidation states (+5 and -1, or an average of +2), allowing for a variety of oxidation products, most commonly tetrathionate (S₄O₆²⁻) and sulfate (SO₄²⁻).

This technical guide provides a comprehensive overview of the reactions of thiosulfate with several strong oxidizing agents, detailing the reaction mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Reaction with Permanganate (MnO₄⁻)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent, and its reaction with thiosulfate is vigorous. In an acidic medium, permanganate is reduced to the manganese(II) ion (Mn²⁺), while thiosulfate is typically oxidized completely to sulfate (SO₄²⁻).[2][3]

The overall balanced redox reaction in an acidic solution is:

8MnO₄⁻(aq) + 5S₂O₃²⁻(aq) + 14H⁺(aq) → 8Mn²⁺(aq) + 10SO₄²⁻(aq) + 7H₂O(l)

In neutral or slightly alkaline solutions, the reaction is different, producing manganese dioxide (MnO₂) as a solid precipitate.[4]

Reaction Data

| Oxidizing Agent | Medium | Key Reactants | Key Products | Stoichiometry (MnO₄⁻:S₂O₃²⁻) |

| KMnO₄ | Acidic | MnO₄⁻, S₂O₃²⁻, H⁺ | Mn²⁺, SO₄²⁻ | 8:5[2][3] |

| KMnO₄ | Neutral/Alkaline | MnO₄⁻, S₂O₃²⁻ | MnO₂, SO₄²⁻ | Varies |

Experimental Protocol: Redox Titration of Permanganate with Thiosulfate (Indirect)

Direct titration is often avoided due to the complexity of the reaction and the formation of intermediate sulfur species. A more common analytical approach involves an indirect titration where permanganate is first reacted with an excess of iodide (I⁻) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized thiosulfate solution.[5]

Materials:

-

Potassium permanganate (KMnO₄) solution of unknown concentration

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Potassium iodide (KI), 10% w/v solution

-

Sulfuric acid (H₂SO₄), 2M

-

Starch indicator solution, 1% w/v

-

Burette, pipette, conical flask, graduated cylinders

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the KMnO₄ solution into a conical flask.

-

Add approximately 10 mL of 2M H₂SO₄ to acidify the solution.[5]

-

Add an excess of 10% KI solution (e.g., 10 mL). The solution will turn a dark brown color due to the formation of iodine.

-

Reaction:2MnO₄⁻ + 10I⁻ + 16H⁺ → 2Mn²⁺ + 5I₂ + 8H₂O

-

-

Immediately titrate the liberated iodine with the standardized Na₂S₂O₃ solution from the burette.

-

Continue the titration until the dark brown color of the solution fades to a pale, straw-yellow.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise, with constant swirling, until the blue-black color disappears, leaving a colorless or very pale pink solution (due to Mn²⁺). This is the endpoint.

-

Record the volume of Na₂S₂O₃ solution used.

-

Repeat the titration for consistency.

Workflow Visualization

Caption: Workflow for indirect titration of KMnO₄ with Na₂S₂O₃.

Reaction with Dichromate (Cr₂O₇²⁻)

Potassium dichromate (K₂Cr₂O₇) is another strong oxidizing agent, widely used as a primary standard in analytical chemistry. In an acidic solution, it oxidizes thiosulfate while being reduced to the green chromium(III) ion (Cr³⁺).[6][7] This reaction is fundamental to the standardization of thiosulfate solutions.

The reaction proceeds via the liberation of iodine from potassium iodide, similar to the indirect permanganate titration.[8]

-

Step 1: Dichromate oxidizes iodide to iodine. Cr₂O₇²⁻(aq) + 6I⁻(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 3I₂(aq) + 7H₂O(l)

-

Step 2: The liberated iodine is titrated with thiosulfate. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Reaction Data

| Parameter | Value / Condition | Reference |

| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) | [6][9] |

| Medium | Acidic (0.2 M - 0.4 M H⁺) | [6] |

| Iodide Concentration | > 0.05 M | [6] |

| Reaction Time (Step 1) | ~5 minutes in the dark | [6][8] |

| Endpoint Color | Disappearance of blue (from starch-iodine complex) | [8] |

| Final Solution Color | Pale green (due to Cr³⁺) | [7] |

Experimental Protocol: Standardization of Sodium Thiosulfate with K₂Cr₂O₇

Materials:

-

Primary standard grade potassium dichromate (K₂Cr₂O₇)

-

Sodium thiosulfate (Na₂S₂O₃) solution to be standardized

-

Potassium iodide (KI)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Starch indicator solution, 1% w/v

-

Deionized water

Procedure:

-

Accurately weigh a precise amount of dry K₂Cr₂O₇ and dissolve it in deionized water in a volumetric flask to prepare a standard solution of known concentration.[9]

-

Pipette a known volume (e.g., 25.00 mL) of the standard K₂Cr₂O₇ solution into a conical flask.

-

Add approximately 10 mL of a 10% KI solution and 10 mL of 1M H₂SO₄.[8]

-

Cover the flask and allow the reaction to proceed in the dark for about 5 minutes to ensure complete liberation of iodine.[6]

-

Titrate the liberated iodine with the Na₂S₂O₃ solution from a burette until the solution turns a pale straw-yellow color.

-

Add 1-2 mL of starch indicator. A deep blue-black color will form.

-

Continue the titration dropwise until the blue color disappears sharply, leaving a pale green solution.[7]

-

Record the volume of Na₂S₂O₃ solution used and calculate its molarity.

Reaction Pathway

Caption: Iodometric pathway for the dichromate-thiosulfate reaction.

Reaction with Halogens (e.g., Chlorine, Cl₂)

Chlorine is a strong oxidizing agent that reacts rapidly with thiosulfate. In the presence of sufficient chlorine, thiosulfate is oxidized to sulfate.[10] This reaction is important in water treatment for dechlorination.

S₂O₃²⁻(aq) + 4Cl₂(g) + 5H₂O(l) → 2SO₄²⁻(aq) + 8Cl⁻(aq) + 10H⁺(aq)[10]

The reaction stoichiometry can vary depending on the conditions. If thiosulfate is in excess, tetrathionate can be formed.

Experimental Protocol: Analysis of Free Chlorine in Bleach

This is another application of indirect iodometric titration. The hypochlorite (ClO⁻) in bleach is first reacted with excess iodide to produce iodine, which is then titrated with thiosulfate.[11][12][13]

Materials:

-

Commercial bleach (source of ClO⁻)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Potassium iodide (KI)

-

Glacial acetic acid or sulfuric acid

-

Starch indicator solution, 1% w/v

-

Volumetric flasks, pipettes, burette

Procedure:

-

Prepare a diluted bleach solution by pipetting a small, precise volume (e.g., 10.00 mL) of commercial bleach into a larger volumetric flask (e.g., 100 mL) and diluting to the mark with deionized water.[11]

-

Pipette an aliquot (e.g., 25.00 mL) of the diluted bleach solution into a conical flask.

-

Add an excess of solid KI (e.g., 2 g) and acidify with acetic acid or H₂SO₄ (e.g., 10 mL).[13]

-

Reaction:ClO⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O

-

-

Titrate the liberated iodine with standardized Na₂S₂O₃ solution until the solution becomes pale yellow.

-

Add starch indicator and continue titrating until the blue color disappears.

-

Record the volume of Na₂S₂O₃ used and calculate the concentration of hypochlorite in the bleach sample.

Reaction with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a versatile oxidizing agent, and its reaction with thiosulfate is highly pH-dependent.[14]

-

In acidic or neutral solutions (low pH): Thiosulfate is primarily oxidized to tetrathionate.[14][15] 2S₂O₃²⁻(aq) + H₂O₂(aq) + 2H⁺(aq) → S₄O₆²⁻(aq) + 2H₂O(l)

-

In alkaline solutions (high pH): Thiosulfate is oxidized all the way to sulfate.[14][16] S₂O₃²⁻(aq) + 4H₂O₂(aq) + 2OH⁻(aq) → 2SO₄²⁻(aq) + 5H₂O(l)

Kinetic Data

The reaction kinetics have been studied, showing a dependence on the concentrations of both reactants and the pH.

| pH Condition | Major Product | Reaction Order (w.r.t. S₂O₃²⁻) | Reaction Order (w.r.t. H₂O₂) | Rate Constant (k) | Reference |

| Varied | Polythionates | 1 | 1 | 0.025 M⁻¹s⁻¹ | [17] |

| Acidic (pH 5.0) | Tetrathionate | 1 | (Pseudo-first order) | - | [14] |

Logical Relationship Visualization

Caption: Influence of pH on H₂O₂ oxidation products of thiosulfate.

Conclusion

The reaction of thiosulfate with strong oxidizing agents is a multifaceted process governed by the nature of the oxidant and the specific reaction conditions. Powerful agents like permanganate and chlorine in acidic media tend to oxidize thiosulfate completely to sulfate. Milder conditions or specific pathways, as seen in iodometric titrations with dichromate, result in the formation of tetrathionate. The reaction with hydrogen peroxide serves as a clear example of pH control over the reaction outcome. A thorough understanding of these reactions, supported by precise experimental protocols and quantitative data, is essential for researchers in analytical chemistry and for professionals in fields requiring redox-based chemical transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. echemi.com [echemi.com]

- 4. you-iggy.com [you-iggy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. docsity.com [docsity.com]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Catalysing the reaction of sodium thiosulfate and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]

- 17. Oxygen-sulfur species distribution and kinetic analysis in the hydrogen peroxide-thiosulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and acidic character of thiosulfuric acid

An In-depth Technical Guide on the pKa Values and Acidic Character of Thiosulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of this compound (H₂S₂O₃), with a focus on its pKa values, inherent instability, and the experimental and computational methodologies used to characterize it.

Introduction to this compound

This compound is a sulfur oxoacid that, despite its simple formula, is a highly labile and unstable compound.[1] Its salts, known as thiosulfates, are stable and widely used, but the free acid readily decomposes, particularly in aqueous solutions.[2][3][4] The decomposition products are varied and depend on the reaction conditions, including sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, sulfuric acid, and polythionates.[2][3] This inherent instability is a defining feature of its chemical and acidic character.

The acidic nature of this compound is significant, as it is a strong diprotic acid.[1] Understanding its dissociation constants is crucial for predicting its behavior in various chemical and biological systems, although its transient nature makes direct experimental measurement challenging.

pKa Values and Dissociation of this compound

This compound is a diprotic acid, meaning it can donate two protons in successive dissociation steps. The equilibrium for these dissociations can be represented as follows:

H₂S₂O₃ ⇌ H⁺ + HS₂O₃⁻ (pKa₁) HS₂O₃⁻ ⇌ H⁺ + S₂O₃²⁻ (pKa₂)

The reported pKa values for this compound indicate that it is a strong acid.

Data Presentation: pKa Values of this compound

| Dissociation Step | pKa Value | Reference |

| pKa₁ | 0.6 | [1][2][3] |

| pKa₂ | 1.74 | [1][2][3] |

These values highlight that the first dissociation is stronger than the second, a common trend for polyprotic acids.

Visualization of Dissociation Pathway

The two-step dissociation of this compound can be visualized as a signaling pathway.

Acidic Character and Structural Considerations

The acidic character of this compound is intrinsically linked to its molecular structure and the presence of tautomers. Computational studies have shown that this compound can exist in two tautomeric forms:

-

SH/OH tautomer (HSSO₃H): This form is the most stable in the gas phase.[2]

-

OH/OH tautomer (S₂O₂(OH)₂): This form is favored in aqueous environments.[2]

The equilibrium between these tautomers in solution influences the acid's properties and its propensity to decompose. The acidification of thiosulfate salts in aqueous solution leads to the formation of this compound, which then rapidly decomposes. This decomposition is a key aspect of its acidic character in practical terms.

Experimental and Computational Protocols

Due to the high instability of this compound, direct experimental determination of its pKa values is exceptionally challenging. The reported values are likely derived from a combination of theoretical calculations and experimental data from related, more stable compounds.

Experimental Protocol: Stopped-Flow Spectrophotometry

For highly unstable compounds like this compound, fast kinetic methods are necessary to study their properties before significant decomposition occurs. Stopped-flow spectrophotometry is a suitable technique for monitoring rapid reactions in solution.[5][6][7][8]

Objective: To estimate the pKa of this compound by monitoring the rapid decomposition of thiosulfate solutions upon acidification.

Methodology:

-

Reagent Preparation:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of a stable thiosulfate salt (e.g., sodium thiosulfate) is prepared.

-

-

Stopped-Flow Instrument Setup:

-

The stopped-flow apparatus is equipped with a UV-Vis spectrophotometer.[8]

-

One syringe is filled with the thiosulfate solution, and the other with a buffer solution of a specific pH.

-

-

Data Acquisition:

-

The two solutions are rapidly mixed in the observation cell of the stopped-flow instrument.

-

The change in absorbance over time is monitored at a wavelength where one of the decomposition products (e.g., colloidal sulfur) or the thiosulfate ion absorbs. The reaction is monitored on a millisecond timescale.[6]

-

-

Kinetic Analysis:

-

The initial rate of the decomposition reaction is determined from the absorbance data for each pH value.

-

By plotting the initial reaction rates against the pH of the buffer solutions, a pH-rate profile is generated. The inflection point of this curve can be related to the pKa of the acid.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for predicting the pKa values of unstable molecules. Density Functional Theory (DFT) is a common method for such calculations.[4]

Objective: To calculate the pKa values of this compound using a thermodynamic cycle.

Methodology:

-

Structure Optimization:

-

The geometries of the acid (H₂S₂O₃), its conjugate base (HS₂O₃⁻), and its dianion (S₂O₃²⁻) are optimized in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP with a basis set like 6-31+G(d,p)).[4]

-

-

Gibbs Free Energy Calculation:

-

The Gibbs free energies of the optimized structures are calculated in both the gas phase and the solvated state.

-

-

pKa Calculation using a Thermodynamic Cycle:

-

The pKa is calculated using the following equation, which relates the free energy change of dissociation in solution to the pKa: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the standard Gibbs free energy change of the acid dissociation in the solvent, R is the gas constant, and T is the temperature.

-

ΔG*solv is determined using a thermodynamic cycle that involves the gas-phase acidity and the solvation free energies of the species involved.

-

Visualization of Experimental Workflow

Conclusion

This compound is a strong, diprotic acid with pKa values of 0.6 and 1.74. Its most notable characteristic is its extreme instability in aqueous solutions, which dictates its chemical behavior and presents significant challenges for direct experimental characterization. The study of its acidic properties relies heavily on fast kinetic techniques, such as stopped-flow spectrophotometry, and computational methods like Density Functional Theory. A thorough understanding of its dissociation constants and decomposition pathways is essential for researchers and professionals working with thiosulfates and related sulfur compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Instability and Decomposition Temperature of Thiosulfuric Acid (H₂S₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Thiosulfuric acid (H₂S₂O₃) is a sulfur oxoacid of significant interest due to its reactive nature and the biological relevance of its conjugate base, thiosulfate. However, the inherent instability of the free acid presents considerable challenges in its study and application. This guide provides a comprehensive overview of the thermal instability and decomposition pathways of H₂S₂O₃, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers in understanding and managing this labile compound.

Core Concepts: Thermal Instability

This compound is exceptionally unstable under standard conditions.[1] The free acid cannot be readily isolated from the acidification of aqueous thiosulfate solutions because it decomposes rapidly in water.[2] Its stability is highly dependent on the environment, particularly temperature, hydration state, and pH.

Anhydrous this compound: In its anhydrous form, H₂S₂O₃ is unstable at temperatures above -5 °C.[2] Successful laboratory syntheses necessitate anhydrous conditions at very low temperatures, such as the reaction of hydrogen sulfide with sulfur trioxide in an inert solvent at -30 °C or the metathesis of sodium thiosulfate and hydrogen chloride in anhydrous ethanol at -40 °C.[1]

Aqueous Solutions: In aqueous media, this compound's decomposition is immediate.[1] The stability of thiosulfate, its conjugate base, is significantly influenced by pH. While stable in neutral or alkaline solutions, decomposition is rapid in acidic environments.[3] For practical purposes, such as in titrations, a pH range of 5 to 9 is considered optimal for the stability of thiosulfate solutions.[3]

Quantitative Decomposition Data

The following tables summarize the key quantitative parameters related to the decomposition of this compound.

| Parameter | Value | Conditions | Reference |

| Decomposition Temperature | -5 °C to 0 °C | Anhydrous, dependent on purity | [1] |

| pKₐ₁ | 0.6 | Aqueous solution | [1][2] |

| pKₐ₂ | 1.74 | Aqueous solution | [1][2] |

| Pathway | Rate Constant (k) | Temperature | Activation Energy (Eₐ) | Notes | Reference |

| Aqueous Decomposition to SO₂ and H₂S | ~10⁻² s⁻¹ | 0 °C | - | Primary hydrolytic cleavage pathway | [1] |

| Aqueous Decomposition to S and H₂SO₄ | ~10⁻⁴ s⁻¹ | 0 °C | - | Slower alternative aqueous pathway | [1] |

| Anhydrous Decomposition to SO₃ and H₂S | - | > -5 °C | 65 kJ/mol | First-order kinetics | [1] |

Decomposition Pathways and Mechanisms

The decomposition of H₂S₂O₃ is not a single reaction but a series of competing pathways that are highly sensitive to the reaction conditions.

Anhydrous Decomposition

In the absence of water, this compound undergoes a relatively straightforward decomposition to yield hydrogen sulfide and sulfur trioxide.[2]

Caption: Anhydrous decomposition pathway of H₂S₂O₃.

Aqueous Decomposition (Acidic Conditions)

In an acidic aqueous environment, the decomposition is more complex. The process is initiated by the protonation of the thiosulfate ion (S₂O₃²⁻). The resulting this compound then decomposes through various routes, which can lead to a range of products including elemental sulfur, sulfur dioxide, hydrogen sulfide, polysulfanes, and polythionates.[2][4]

Caption: Major decomposition pathways of H₂S₂O₃ in acidic aqueous solution.

Experimental Protocols for Stability Analysis

Due to the extreme instability of free H₂S₂O₃, direct thermal analysis is challenging. Most kinetic studies are performed by generating the acid in situ from its more stable thiosulfate salt in an acidic medium. Advanced techniques would require specialized low-temperature capabilities.

Kinetic Analysis by Sulfur Precipitation (Turbidity Method)

This is a common method for monitoring the decomposition rate in aqueous acidic solutions.

-

Objective: To determine the rate of decomposition by measuring the time required for the formation of a specific amount of colloidal sulfur.

-

Apparatus: Spectrophotometer or a light source and detector, constant temperature bath, stopwatch, beakers, and pipettes.

-

Methodology:

-

Prepare solutions of sodium thiosulfate and a strong acid (e.g., HCl) of known concentrations.

-

Place a beaker containing the sodium thiosulfate solution over a mark (e.g., an 'X' on paper) in a constant temperature bath to allow it to equilibrate.

-

Initiate the reaction by adding the acid solution to the thiosulfate solution and simultaneously starting a stopwatch.

-

Measure the time taken for the mark to become obscured by the precipitated sulfur.

-

Alternatively, use a spectrophotometer to measure the increase in absorbance at a fixed wavelength (e.g., 600 nm) due to light scattering by the colloidal sulfur particles.[5]

-

The initial rate of reaction can be considered inversely proportional to the time taken (Rate ∝ 1/t).

-

Repeat the experiment with varying concentrations of thiosulfate and acid to determine the order of the reaction with respect to each reactant.

-

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for real-time monitoring of the concentrations of reactants and products.

-

Objective: To observe the disappearance of H₂S₂O₃ and the appearance of decomposition products by monitoring their characteristic infrared absorption bands.

-

Apparatus: An FTIR spectrometer equipped with an in-situ reaction cell (e.g., an Attenuated Total Reflectance (ATR) probe) and a cryostat for low-temperature measurements.

-

Methodology:

-

The synthesis of H₂S₂O₃ would be performed at low temperature (e.g., -40 °C) directly in the reaction cell or transferred rapidly to a pre-cooled cell.

-

The reaction mixture is monitored continuously by the FTIR spectrometer as the temperature is slowly raised.

-

Spectra are collected at regular intervals.

-

The change in the intensity of specific vibrational bands corresponding to H₂S₂O₃ and its decomposition products (e.g., S=O and S-S stretches) is used to determine the kinetics of the decomposition.

-

For aqueous studies, an ATR probe is particularly useful as it can be immersed directly into the reaction solution and is less susceptible to interference from solid precipitates than transmission methods.[5]

-

Low-Temperature Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures of thermal transitions, such as decomposition.

-

Objective: To measure the heat flow associated with the decomposition of H₂S₂O₃ as a function of temperature.

-

Apparatus: A Differential Scanning Calorimeter with a cooling system capable of reaching and maintaining temperatures below 0 °C.

-

Methodology:

-

A small, accurately weighed sample of anhydrous H₂S₂O₃ (synthesized at low temperature) is hermetically sealed in a DSC pan in a controlled inert atmosphere (e.g., a glovebox) at low temperature to prevent premature decomposition and interaction with atmospheric moisture.

-

The sample pan and an empty reference pan are placed in the DSC cell, which has been pre-cooled to a temperature where the sample is stable (e.g., -50 °C).

-

The temperature is then ramped up at a constant rate (e.g., 5 or 10 °C/min).

-

The DSC instrument records the difference in heat flow required to raise the temperature of the sample and the reference.

-

An exothermic peak on the DSC thermogram indicates the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature.

-

The area under the peak is proportional to the enthalpy of decomposition.

-

Caption: General experimental workflow for investigating H₂S₂O₃ instability.

Conclusion

The thermal instability of this compound is a defining characteristic that dictates its handling and methods of study. While its decomposition in aqueous acidic solutions is rapid, leading to sulfur and sulfur dioxide, the anhydrous acid decomposes to hydrogen sulfide and sulfur trioxide at temperatures above -5 °C. A thorough understanding of these decomposition pathways and the conditions that influence them is critical for any research involving this compound. The experimental protocols outlined, from simple kinetic measurements to more sophisticated low-temperature spectroscopic and calorimetric techniques, provide a framework for researchers to probe the thermal behavior of H₂S₂O₃ and its derivatives.

References

Spectroscopic Analysis of Thiosulfuric Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of thiosulfuric acid derivatives, including the prominent class of Bunte salts. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the robust analysis of these sulfur-containing compounds. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key biological pathways and experimental workflows.

Introduction to this compound Derivatives

This compound (H₂S₂O₃) is a highly unstable inorganic acid. However, its organic derivatives, monoesters known as S-alkyl or S-aryl thiosulfuric acids (more commonly Bunte salts), and diesters, are significantly more stable and of considerable interest in medicinal chemistry and materials science. Bunte salts, in particular, serve as important intermediates in the synthesis of thiols and disulfides and have been investigated for their potential as radioprotective agents and their involvement in various biological signaling pathways. The unique S-S bond and the thiosulfate group (-S-SO₃⁻) confer distinct spectroscopic signatures that are crucial for their identification and characterization.

Spectroscopic Methodologies and Data

The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from electronic transitions to vibrational modes and the chemical environment of specific nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound derivatives, the absorption maxima (λmax) are influenced by the nature of the organic substituent (R-group) attached to the sulfur atom.

Quantitative UV-Vis Data for this compound Derivatives

| Compound Class | R-Group | λmax (nm) | Solvent |

| Sodium Thiosulfate | - | ~215 | Water |

| Alkyl Bunte Salts | Alkyl | ~210-220 | Water |

| Aryl Bunte Salts | Aryl | ~220-270 | Varies |

Note: The λmax for aryl derivatives can exhibit significant shifts depending on the substitution pattern and the presence of auxochromes on the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in this compound derivatives. The key vibrational modes of interest are those associated with the S-S and S=O bonds of the thiosulfate moiety.

Characteristic Vibrational Frequencies for this compound Derivatives (cm⁻¹)

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1190 - 1250 | 1130 - 1175 | Strong (IR) |

| S=O Symmetric Stretch | 1040 - 1050 | ~1000 | Strong (IR) |

| S-S Stretch | 640 - 660 | 400 - 500 | Medium-Weak (IR), Strong (Raman) |

| C-S Stretch | 600 - 800 | 600 - 800 | Medium |

Note: The exact frequencies can vary based on the molecular structure, solid-state packing effects, and the presence of counter-ions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei within the molecule. The chemical shifts are indicative of the electronic environment and neighboring functional groups.

Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| ¹H | -CH₂-S-SO₃⁻ | 2.8 - 3.5 | - |

| ¹H | Aryl-H | 7.0 - 8.5 | - |

| ¹³C | -CH₂-S-SO₃⁻ | - | 30 - 50 |

| ¹³C | Aryl-C | - | 120 - 140 |

| ¹³C | Aryl-C-S-SO₃⁻ | - | 130 - 150 |

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and high-quality spectroscopic data.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small quantity (1-5 mg) of the this compound derivative.

-

Dissolve the sample in a suitable UV-transparent solvent (e.g., water, ethanol, methanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Ensure complete dissolution. If necessary, use sonication.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy Protocol (ATR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Place a small amount of the solid this compound derivative directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the solid sample onto a microscope slide or into a capillary tube.

-

For solutions, use a quartz cuvette or a glass vial.

-

-

Instrumentation and Measurement:

-

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrumentation and Measurement:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Following the ¹H acquisition, acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Visualizing Workflows and Pathways

Diagrammatic representations of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: Simplified signaling pathway showing the formation of thiosulfate from H₂S and its role in activating the Nrf2 antioxidant response.

Conclusion

The spectroscopic analysis of this compound derivatives is a multifaceted process that requires the synergistic application of various techniques. UV-Vis, IR, Raman, and NMR spectroscopy each contribute essential pieces of information that, when combined, allow for the unambiguous structural determination and characterization of these compounds. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology, facilitating further exploration into the properties and applications of this important class of sulfur-containing molecules.

References

role of thiosulfuric acid in sulfur metabolism

An In-depth Technical Guide on the Core Role of Thiosulfuric Acid in Sulfur Metabolism

Executive Summary

This compound, predominantly found in its salt form, thiosulfate (S₂O₃²⁻), is a critical intermediate in the global sulfur cycle and a key player in cellular sulfur metabolism. Although once considered primarily a product of hydrogen sulfide (H₂S) detoxification, its roles are now understood to be far more diverse and central to cellular homeostasis. This guide provides a comprehensive technical overview of the biosynthesis, catabolism, and multifaceted metabolic functions of thiosulfate. It details its involvement in cyanide detoxification, H₂S homeostasis, iron-sulfur cluster biogenesis, and redox signaling. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes complex pathways, offering a resource for researchers, scientists, and drug development professionals engaged in sulfur metabolism and related therapeutic areas.

Introduction to Thiosulfate

Thiosulfate (S₂O₃²⁻) is an oxyanion of sulfur characterized by a central sulfur atom bonded to three oxygen atoms and one peripheral sulfane sulfur atom.[1][2] This unique structure allows it to act as both an oxidant and a reductant, underpinning its versatility in biochemical reactions. In biological systems, thiosulfate is not abundant in its free acid form, which is unstable in aqueous solutions, but is a crucial intermediate in the metabolism of sulfur-containing amino acids, cysteine and methionine.[3][4][5] Its functions extend from being a substrate for key enzymes to participating in the regulation of reactive sulfur species (RSS) and redox balance.[2][6] The central enzyme family governing its metabolism is the sulfurtransferases, particularly thiosulfate sulfurtransferase (TST), also known as rhodanese.[6][7][8]